Sodium sarcosinate

Vue d'ensemble

Description

Sodium sarcosinate, also known as sodium N-methylglycinate, is an anionic surfactant derived from sarcosine, a natural amino acid found in muscles and other body tissues. It is widely used in personal care products such as shampoos, toothpaste, and shaving foams due to its excellent foaming and cleansing properties. This compound is known for its mildness and biodegradability, making it an environmentally friendly choice in various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium sarcosinate is synthesized through the reaction of sarcosine with sodium hydroxide. The process involves the neutralization of sarcosine with sodium hydroxide, resulting in the formation of this compound. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced by condensing hydroxyacetonitrile and methylamine to obtain methylaminoacetonitrile. This intermediate is then hydrolyzed with sodium hydroxide to yield sodium methylaminoacetate, which is further processed to obtain high-purity this compound. The process involves steps such as neutralization, separation, and drying to achieve the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium sarcosinate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Metal sarcosinates.

Applications De Recherche Scientifique

Chemical Properties and Background

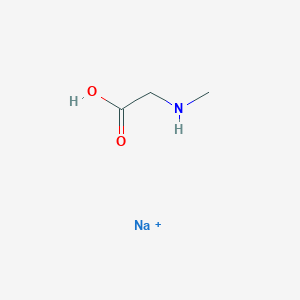

- Chemical Formula : C₃H₆NNaO₂

- Molecular Weight : 104.08 g/mol

- CAS Number : 519-18-2

- IUPAC Name : Sodium N-methylglycinate

Sodium sarcosinate is known for its surfactant properties, making it useful in formulations requiring emulsification or solubilization. Its ability to reduce surface tension allows it to interact effectively with various biomolecules.

Scientific Research Applications

This compound is utilized in several scientific research methodologies, particularly in biochemical assays and protein studies.

Biochemical Assays

This compound is employed in various biochemical assays due to its surfactant properties:

- Protein Quantification : It enhances the sensitivity of protein detection methods such as resonance light scattering (RLS). Studies have shown that sodium lauroyl sarcosinate significantly improves the detection limits for proteins like lysozyme and bovine serum albumin, achieving low detection limits ranging from 0.8 ng/mL to 4.3 ng/mL depending on the protein type .

- DNA Extraction and Protein Purification : It serves as a critical component in protocols for DNA extraction and protein purification, facilitating the solubilization of proteins from complex mixtures .

Cosmetic Formulations

This compound is widely used in cosmetic products due to its mildness and effectiveness as a surfactant:

- Facial Cleansers : Recent studies indicate that sodium lauroyl sarcosinate influences the skin microbiome and lipidome when used in facial cleansers. It has been observed to alter the structure of the prokaryotic microbiome while affecting skin lipid composition .

- Moisturizing Properties : this compound has been found to help retain moisture in the skin, making it valuable in skincare formulations aimed at enhancing skin hydration and barrier function .

Pharmaceutical Applications

In pharmaceuticals, this compound's properties allow it to be used as a formulation excipient:

- Drug Delivery Systems : Its surfactant characteristics make it suitable for use in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

Case Study 1: Protein Assay Enhancement

A study focused on using sodium lauroyl sarcosinate in RLS techniques demonstrated significant improvements in protein quantification sensitivity. The method allowed for precise measurements across various protein concentrations, showcasing this compound's role in enhancing assay performance .

Case Study 2: Impact on Skin Microbiome

Research examining the effects of sodium lauroyl sarcosinate in facial cleansers revealed notable changes in the skin's microbiome composition. The study highlighted a shift towards certain bacterial populations while also noting alterations in lipid profiles, suggesting both beneficial and potential adverse effects on skin health .

Comparative Data Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biochemical Assays | Protein quantification | Enhanced sensitivity; low detection limits |

| Cosmetics | Facial cleansers | Alters skin microbiome; affects lipid composition |

| Pharmaceuticals | Drug delivery systems | Improves solubility and bioavailability |

Mécanisme D'action

Sodium sarcosinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better spreading and mixing of liquids. This property is particularly useful in personal care products, where it helps to remove dirt and oil from the skin and hair. Additionally, this compound can form micelles, which can encapsulate and carry other molecules, making it useful in drug delivery systems .

Comparaison Avec Des Composés Similaires

Sodium lauroyl sarcosinate: An anionic surfactant derived from sarcosine and lauric acid, used in similar applications as sodium sarcosinate but with a longer hydrophobic chain.

Sodium cocoyl sarcosinate: Derived from sarcosine and coconut fatty acids, known for its mildness and used in personal care products.

Comparison:

Sodium lauroyl sarcosinate: Has a longer hydrophobic chain, providing better foaming and cleansing properties but may be less mild compared to this compound.

Sodium cocoyl sarcosinate: Offers similar mildness and biodegradability but may have different foaming characteristics due to the variation in fatty acid composition

This compound stands out due to its balance of mildness, biodegradability, and effective surfactant properties, making it a versatile and environmentally friendly choice in various applications.

Activité Biologique

Sodium sarcosinate, a derivative of sarcosine, is a surfactant and amphiphilic compound widely used in cosmetic and pharmaceutical formulations. Its biological activity has garnered attention due to its potential applications in dermatology, microbiology, and toxicology. This article delves into the biological activity of this compound, focusing on its effects on skin health, microbial interactions, and safety profiles based on various studies.

This compound is a sodium salt of sarcosine, an amino acid derivative. It is characterized by its surfactant properties, which enable it to reduce surface tension and improve the solubility of other compounds in formulations. This property makes it valuable in cosmetic products as a cleansing agent.

Impact on Skin Microbiome

Recent studies have examined the effects of sodium lauroyl sarcosinate (SLS), a specific form of this compound, on the human skin microbiome. In a controlled study involving facial cleansers containing SLS:

- Microbial Diversity : The alpha diversity of the prokaryotic microbial community decreased significantly after three weeks of use. The eukaryotic microbial community showed a downward trend but without statistical significance .

- Microbial Composition : Notable increases in bacteria such as Acinetobacter, Escherichia-Shigella, Streptococcus, and Ralstonia were observed, indicating a shift in microbial composition due to SLS exposure .

- Lipidome Changes : SLS exposure led to alterations in the skin lipidome, with increases in phosphatidylglycerol (PG) and phosphatidylcholine (PC), while ceramide levels decreased .

These findings suggest that while this compound can be effective in cleansing, it may also disrupt the natural balance of skin microbiota and lipid composition.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

- Minimum Inhibitory Concentrations (MIC) :

- E. coli: 75 mg/mL

- S. aureus: 37.5 mg/mL

- P. aeruginosa: 300 mg/mL

- Minimum Bactericidal Concentrations (MBC) :

This antimicrobial activity highlights its potential use in formulations aimed at controlling bacterial growth.

Toxicological Profile

The safety profile of this compound has been extensively studied:

- Acute Toxicity : In animal studies, the oral LD50 was determined to be greater than 5000 mg/kg in rats, indicating low acute toxicity . Minimal eye irritation was observed following exposure to SLS solutions .

- Chronic Toxicity : Long-term studies indicated that high doses could lead to minor gastric irritation; however, no significant adverse effects were noted at lower doses (NOAEL = 1000 mg/kg/day) .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Microbial Diversity | Decreased alpha diversity post-exposure |

| Microbial Composition | Increased Acinetobacter, Escherichia-Shigella |

| Lipidome Changes | Increased PG and PC; decreased ceramides |

| Antimicrobial Activity | Effective against E. coli, S. aureus, and P. aeruginosa |

| Toxicity Profile | Low acute toxicity; minor chronic effects observed |

Propriétés

IUPAC Name |

sodium;2-(methylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFONQSOSYEWCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-97-1 (Parent), 68411-97-2 (Parent) | |

| Record name | Sarcosine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, coconut oil, with sarcosine, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5027568 | |

| Record name | Sarcosine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4316-73-8, 61791-59-1, 68411-98-3, 68411-99-4 | |

| Record name | Sarcosine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, coconut oil, with sarcosine, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sarcosine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sarcosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SARCOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHN3PQL8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.